
AmmTX3
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Description
KV4 channel blocker. Blocks A-type K+ current (ISA) in mouse cerebellar granule neurons. The accessory dipeptidyl peptidase-like proteins (DPP) 6 and 10 are required for blockade.
Scientific Research Applications
Neuroscience Research
AmmTX3 serves as a valuable tool for studying the physiological roles of A-type K⁺ currents in neurons. These currents are vital for regulating action potentials and synaptic integration, making this compound essential for exploring neuronal dynamics.
- Specificity : this compound selectively blocks Kv4 channels, which are enriched in dendrites and are implicated in various neurological conditions such as epilepsy and autism spectrum disorders . Its specificity allows researchers to dissect the contributions of Kv4-mediated currents without interference from other ion channels.
- Mechanistic Studies : The toxin's action is contingent upon the presence of auxiliary proteins DPP6 and DPP10, which enhance the sensitivity of Kv4 channels to this compound. This dependency provides insights into the molecular mechanisms governing channel function and regulation .
Pharmacological Applications
The potential therapeutic applications of this compound are being explored due to its ability to modulate neuronal excitability:
- Neurological Disorders : Given its role in blocking A-type K⁺ currents, this compound may have implications for treating conditions characterized by abnormal neuronal firing patterns, such as chronic pain, epilepsy, and mood disorders .
- Drug Development : this compound can be utilized in drug discovery processes aimed at identifying novel treatments that target Kv4 channels or related pathways involved in synaptic transmission and plasticity .
Toxicological Studies
Research involving this compound also extends to toxicology, where understanding its effects on ion channels can inform safety assessments and therapeutic strategies against scorpion envenomation:
- Mechanism of Action : The toxin's ability to block specific K⁺ channels helps elucidate the physiological consequences of scorpion venom on neural circuits, contributing to broader toxicological knowledge .
Table 1: Properties of this compound
Property | Description |
---|---|
Source | Androctonus mauretanicus |
Structure | 37 amino acids with three disulfide bridges |
Target Channels | Kv4.2, Kv4.3 |
Mechanism | Pore blocker |
Affinity | High affinity for Kv4 channels |
Dependency | Requires DPP6 and DPP10 for high sensitivity |
Table 2: Research Findings on this compound Applications
Case Study 1: Investigating Neuronal Dynamics
In a study examining the role of A-type K⁺ currents in cerebellar granule neurons (CGNs), researchers utilized this compound to demonstrate its efficacy in blocking these currents. The findings indicated that:
- This compound significantly reduced A-type K⁺ current amplitudes in wild-type mice but had minimal effects on DPP6 knockout mice.
- This specificity underscores the importance of DPP6 in enhancing channel sensitivity to toxins like this compound, providing a model for studying similar interactions in other ion channels .
Case Study 2: Therapeutic Potential Exploration
This compound's role as a potential therapeutic agent was evaluated through its effects on neuronal excitability associated with epilepsy models:
- The compound was shown to modulate action potentials effectively, suggesting that it could be harnessed to develop treatments aimed at stabilizing neuronal activity in hyperexcitable states.
- Ongoing research aims to translate these findings into clinical applications targeting Kv4 channels in patients with epilepsy or related disorders .
Properties
Molecular Formula |
C158H262N50O48S6 |
---|---|
Molecular Weight |
3822.47 |
Appearance |
white lyophilized solidPurity rate: > 98%AA sequence: Pyr-Ile-Glu-Thr-Asn-Lys-Lys-Cys8-Gln-Gly-Gly-Ser-Cys13-Ala-Ser-Val-Cys17-Arg-Lys-Val-Ile-Gly-Val-Ala-Ala-Gly-Lys-Cys28-Ile-Asn-Gly-Arg-Cys33-Val-Cys35-Tyr-Pro-OHDisulfide bonds: Cys8-Cys28, Cys13-Cys33 and Cys17-Cys35Length (aa): 37 |
Origin of Product |
United States |
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